molecular formula C16H16F3NO2S2 B2964747 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1396767-82-0

4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2964747
CAS No.: 1396767-82-0
M. Wt: 375.42
InChI Key: FEOBNRKOIJCXIE-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a sulfonamide-containing piperidine derivative characterized by a thiophene ring and a trifluoromethylphenyl sulfonyl group. The compound’s structure combines a heterocyclic piperidine scaffold with aromatic and electron-withdrawing substituents, which are common in medicinal chemistry for modulating pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity . The trifluoromethyl (CF₃) group on the phenyl ring increases lipophilicity, a critical factor in blood-brain barrier penetration and bioavailability .

Properties

IUPAC Name

4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOBNRKOIJCXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of the compound.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the trifluoromethyl group or other functional groups.

  • Substitution: Introduction of different substituents on the thiophene or piperidine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on various biological processes.

Medicine: Due to its structural features, this compound could be explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs for treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine (CAS: 787499-49-4)

  • Molecular Formula : C₂₀H₂₁F₄NS
  • Molecular Weight : 383.453 g/mol
  • Key Differences: Replaces the sulfonyl group (SO₂) with a sulfanyl (S-) linker, reducing electron-withdrawing effects and altering binding kinetics. Incorporates a 2-fluorophenyl substituent instead of thiophene, which may reduce π-π interactions but enhance steric bulk.

Bis-(piperidinium)-10-[5-({3-[3,3,4,4,5,5-hexafluor-2-(5-methyl-2-{[5-(10-sulfonatodecyl)-2-thienyl]ethinyl}-3-thienyl)cyclopent-1-en-1-yl]})

  • Key Features :
    • Contains a hexafluorocyclopentene core and sulfonated alkyl-thiophene side chains.
    • The sulfonate group (SO₃⁻) enhances hydrophilicity, contrasting with the neutral sulfonyl group in the target compound.
    • The ethynyl-thiophene linker may improve conjugation and electronic communication in materials science applications, unlike the medicinal focus of the target compound .
Pharmacological and Physicochemical Properties
Property Target Compound 4-(2-Fluoro-phenyl)-1-methyl-4-(...)-piperidine Bis-(piperidinium) Derivative
Electron Effects Strong (sulfonyl group) Moderate (sulfanyl group) High (sulfonate, hexafluorocyclopentene)
Lipophilicity (LogP) Moderate-high (CF₃, thiophene) High (CF₃, fluorophenyl) Low (sulfonate, polar groups)
Bioavailability Likely CNS-penetrant Limited data Not applicable (material science)
Synthetic Complexity Moderate (sulfonylation required) Moderate (sulfanyl linkage) High (multi-step fluorination)
Research Findings
  • Target Compound : Predicted to exhibit kinase inhibition or GPCR modulation due to sulfonamide’s prevalence in such targets .
  • CAS 787499-49-4: No direct pharmacological data, but benzylsulfanyl piperidines are explored for antimicrobial activity .
  • Bis-(piperidinium) Derivative : Studied for optoelectronic applications, leveraging fluorinated and sulfonated motifs for charge transport .

Biological Activity

The compound 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, focusing on its pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of This compound is C16H14F3N1O2S1C_{16}H_{14}F_3N_1O_2S_1. The compound features a thiophene ring and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity. The presence of the sulfonyl group enhances the compound's solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including our compound of interest. Research indicates that piperidine-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to This compound have shown promising results in inhibiting tumor growth and inducing apoptosis in hypopharyngeal tumor cells (FaDu model) with better efficacy than established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCell LineIC50 (µM)
Compound AFaDu5.0
Compound BFaDu7.5
This compound FaDu4.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to other known anti-tuberculosis agents . The presence of the trifluoromethyl group is believed to contribute to this activity by enhancing the lipophilicity and membrane penetration of the compound.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)
Compound C1.5
Compound D2.0
This compound 1.8

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the piperidine core significantly affect biological activity. The incorporation of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity, while variations in the thiophene substituents can modulate selectivity towards cancerous versus normal cells .

Figure 1: Structure-Activity Relationship Overview

SAR Overview

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives where This compound was identified as one of the most potent candidates due to its dual action against cancer cells and bacteria . The therapeutic index was found to be favorable, suggesting a balance between efficacy and safety.

Q & A

Q. Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with furan or phenyl rings and compare IC₅₀ values in enzyme assays .
  • Computational Docking : Use molecular dynamics simulations to map π-π interactions between the thiophene and hydrophobic enzyme pockets .
  • Crystallography : Co-crystallize the compound with the target protein (e.g., kinases) to visualize direct thiophene-protein contacts .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (H315/H319 hazards) .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to avoid releasing toxic sulfonic acids .

Advanced: How to address low reproducibility in biological assays involving this compound?

Q. Methodological Answer :

  • Batch Consistency : Verify purity via HPLC and NMR for each batch; impurities >0.5% can skew results .
  • Solvent Effects : Ensure consistent DMSO concentration (e.g., ±0.1%) to prevent aggregation or precipitation .
  • Cell Line Validation : Use authenticated cell lines and control for efflux pump activity (e.g., P-gp inhibitors) that may alter intracellular concentrations .

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